molecular formula C11H18O5 B1296581 Diethyl isobutyroylmalonate CAS No. 21633-78-3

Diethyl isobutyroylmalonate

Cat. No. B1296581
CAS RN: 21633-78-3
M. Wt: 230.26 g/mol
InChI Key: CBFJLYQEACAOLC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Diethyl isobutyroylmalonate consists of 11 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The InChI representation of the molecule is InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3 .

Scientific Research Applications

1. Organic Ionic Plastic Crystal Applications

  • Study by Carignano (2013): Diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, which is structurally related to Diethyl isobutyroylmalonate, was explored for its potential use as a solid electrolyte in storage and light harvesting devices. Molecular dynamics simulations covering a wide temperature range showed transitions in its phase and provided detailed insights into its structural and dynamic properties (Carignano, 2013).

2. Chemical Synthesis and Pharmaceutical Applications

  • Study by Pardo et al. (1981): Diethyl allylmalonates, which bear resemblance to Diethyl isobutyroylmalonate, were prepared through a reductive α-deoxygenation process. This method showed potential for producing important pharmaceutical intermediates (Pardo, Ghosh, & Salomon, 1981).
  • Study by Zhang et al. (2018): Diethyl isopropylmalonate, closely related to Diethyl isobutyroylmalonate, was synthesized and found to exhibit promising anticancer activity in vitro. This study highlighted the potential of such compounds in cancer therapy (Zhang et al., 2018).

3. Environmental and Materials Science Applications

  • Study by Bouhamidi et al. (2017): Investigated the adsorption behavior of diethyl phthalate, a compound structurally similar to Diethyl isobutyroylmalonate, onto activated carbon. This study is significant for environmental applications in removing phthalates from wastewater (Bouhamidi et al., 2017).
  • Study by Gupta et al. (2017): Explored α-aminophosphonates, structurally related to Diethyl isobutyroylmalonate, as corrosion inhibitors for mild steel. This research is particularly relevant for industrial applications in metal preservation (Gupta et al., 2017).

properties

IUPAC Name

diethyl 2-(2-methylpropanoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFJLYQEACAOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306102
Record name Diethyl (2-methylpropanoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl isobutyroylmalonate

CAS RN

21633-78-3
Record name 21633-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-methylpropanoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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